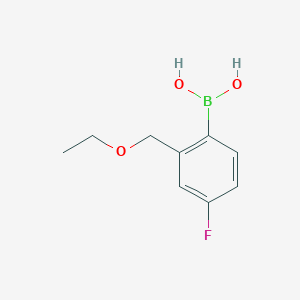

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(ethoxymethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLCBBRHJIFXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229155 | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-87-5 | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid chemical properties

An In-Depth Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized reagent increasingly pivotal in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and provide actionable, field-proven protocols for its use. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated organoboron compound.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Organoboron compounds, particularly boronic acids, have become indispensable tools for the construction of complex organic molecules.[1][2] Their stability, low toxicity, and exceptional versatility in reactions like the Suzuki-Miyaura coupling have cemented their role as essential building blocks in pharmaceutical research.[1][3][4] The introduction of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity.[1]

This compound combines these strategic advantages. The fluorine atom at the 4-position and the ethoxymethyl group at the 2-position offer medicinal chemists a unique scaffold for creating novel molecular architectures. The ethoxymethyl group can influence conformation and solubility, while the fluorine atom modulates electronic properties and metabolic pathways, making this reagent a high-value intermediate for targeted drug design.[1][5]

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is foundational to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source / Note |

| CAS Number | 1704063-87-5 | [6] |

| Molecular Formula | C9H12BFO3 | [6] |

| Molecular Weight | 198.00 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds[7] |

| Purity | Typically ≥98% | [6] |

| Solubility | Soluble in organic solvents like THF, DMSO, and alcohols. Limited solubility in water. | General property of arylboronic acids |

| Stability | Stable under standard conditions. May dehydrate to form boroxine anhydrides. | General property of boronic acids |

It is crucial to note that boronic acids can undergo trimerization to form cyclic boroxine anhydrides upon standing or heating, which may impact reactivity. This is a reversible process, and the presence of the boroxine does not typically inhibit reactions like the Suzuki-Miyaura coupling.

Visualizing the Core Structure

The unique substitution pattern of this molecule is key to its utility.

Caption: Chemical structure of this compound.

Synthesis and Handling

General Synthesis Route

While specific vendor-proprietary synthesis methods may vary, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate with a borate ester.[8][9] A plausible and widely used laboratory-scale approach involves the formation of a Grignard reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Caption: A representative workflow for the synthesis of arylboronic acids.

Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety protocols. Based on safety data sheets for analogous fluorophenylboronic acids, the following precautions are mandatory.[10][11][12]

-

Hazard Identification : This compound should be treated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[10][11] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[13]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid generating dust. Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] Boronic acids are sensitive to moisture and can degrade over time; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Reactivity and Application: The Suzuki-Miyaura Coupling

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[1][7][14]

Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding the "why" behind each step is critical for troubleshooting and optimizing reactions.

-

Oxidative Addition : An active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands are often used to promote this step and stabilize the catalytic species.[15]

-

Transmetalation : This is the step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻. This increased nucleophilicity is essential for the efficient transfer of the aryl group to the electrophilic Pd(II) center, displacing the halide or triflate.

-

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for a Suzuki-Miyaura coupling using this compound. The steps are designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, anhydrous) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology

-

Vessel Preparation : To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and anhydrous base (2.5 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and accounts for any potential protodeboronation or boroxine formation. Anhydrous base is critical as water can interfere with some catalyst systems.

-

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

-

Causality: The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.

-

-

Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, more nonpolar spot (the biaryl product).

-

-

Workup and Purification :

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl compound.

-

-

Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical; it is a strategic tool for molecular design. Its unique substitution pattern provides a gateway to novel chemical space, while its reliable reactivity in the Suzuki-Miyaura coupling ensures its utility in constructing complex pharmaceutical intermediates. By understanding its fundamental properties, handling it with the required safety precautions, and applying it within optimized, mechanistically sound protocols, researchers can effectively accelerate their drug discovery and development programs.

References

- This compound - Biotuva Life Sciences.

- Accelerating Drug Discovery with Fluorin

- AK Scientific, Inc.

- Fisher Scientific Safety D

- Sigma-Aldrich Safety D

- TCI Chemicals Safety D

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- (4-Fluorophenyl)boronic acid 1765-93-1 - Guidechem.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

- 4-Fluorophenylboronic acid - Chem-Impex.

- 2,4-Difluorophenylboronic acid synthesis - ChemicalBook.

- Suzuki Coupling - Organic Chemistry Portal.

- 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

CAS Number: 1704063-87-5[1] Molecular Formula: C₉H₁₂BFO₃ Molecular Weight: 198.00 g/mol

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate bioavailability, and fine-tune receptor binding affinity. Boronic acids, distinguished by their -B(OH)₂ functional group, are indispensable tools for synthetic chemists, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs).

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a bifunctional reagent that marries the advantageous properties of fluorine with the synthetic versatility of a boronic acid. The presence of an ethoxymethyl group at the ortho position introduces a unique steric and electronic profile, offering medicinal chemists a nuanced building block for creating novel chemical entities. This guide provides a comprehensive overview of its synthesis, detailed characterization, and application, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug development.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount to confirm the identity and purity of this compound before its use in subsequent reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1704063-87-5 | [1] |

| Molecular Formula | C₉H₁₂BFO₃ | ChemShuttle |

| Molecular Weight | 198.00 g/mol | ChemShuttle |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While specific spectra are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the molecule.[2]

Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the boronic acid and the presence of a distinct residual solvent peak for referencing.

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |

| ¹H NMR | ~8.0-7.0 (aromatic), ~4.5 (CH₂), ~3.5 (CH₂), ~1.2 (CH₃), ~8.0 (B(OH)₂) | The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The ethoxymethyl protons will appear as a singlet for the benzylic CH₂, a quartet for the ethyl CH₂, and a triplet for the terminal CH₃. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and water content. |

| ¹³C NMR | ~165-110 (aromatic), ~70 (benzylic CH₂), ~65 (ethyl CH₂), ~15 (ethyl CH₃) | The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron atom will also be identifiable. |

| ¹⁹F NMR | ~ -110 to -120 | A single resonance is expected for the fluorine atom, which may show coupling to nearby aromatic protons. |

| ¹¹B NMR | ~28-33 | A single, broad signal is expected for the trigonal planar boronic acid. The use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass. |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Benzylic Bromination of 1-Bromo-4-fluoro-2-methylbenzene

-

Rationale: This step introduces a reactive handle at the benzylic position via a free-radical chain reaction. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) serves as the radical initiator.

-

Procedure:

-

To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-fluorobenzene, which can be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis to form 1-Bromo-2-(ethoxymethyl)-4-fluorobenzene

-

Rationale: This is a classic Sₙ2 reaction where the alkoxide (ethoxide) displaces the benzylic bromide. Sodium ethoxide is a strong enough nucleophile for this transformation.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene (1.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction, quench with water, and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-2-(ethoxymethyl)-4-fluorobenzene.

-

Step 3: Borylation via Lithium-Halogen Exchange

-

Rationale: This is a common and efficient method for preparing arylboronic acids.[3] The aryl bromide undergoes lithium-halogen exchange with an organolithium reagent (n-butyllithium) at low temperature to form an aryllithium intermediate. This highly nucleophilic species is then trapped with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

-

Procedure:

-

Dissolve 1-bromo-2-(ethoxymethyl)-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1-2 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many drug molecules.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

-

Rationale: This protocol outlines a typical set of conditions for the coupling of an aryl bromide with this compound. The choice of catalyst, base, and solvent can be optimized depending on the specific substrates.

-

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude biaryl product by column chromatography or recrystallization.

-

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. The proposed synthetic route provides a practical and scalable method for its preparation, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established for analogous compounds. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated arylboronic acids like this one will undoubtedly play a crucial role in the future of drug discovery.

References

- Google Patents. Preparation method of aryl boric acid. CN104119367A.

-

PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]

- Google Patents. Methods of preparing fluorinated carboxylic acids and their salts. EP2490995B1.

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

-

Ali, F., Hosmane, N. S., & Zhu, Y. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. Available at: [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. US9243004B2.

-

YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. (2019, March 7). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. Available at: [Link].

-

Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available at: [Link]

-

Theranostics. Supporting Information. Available at: [Link]

- Google Patents. Application of nickel catalyst in suzuki-miyaura coupling reaction. CN101830763A.

- Google Patents. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. WO2018106336A1.

Sources

An In-depth Technical Guide to (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid: Structure, Properties, and Application in Suzuki-Miyaura Cross-Coupling

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the molecular characteristics of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid and provides a field-proven, validated protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

The pursuit of novel therapeutics is intrinsically linked to the synthesis of complex organic molecules.[1] Within the vast toolkit of the medicinal chemist, boronic acids have become indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction's reliability, mild conditions, and broad functional group tolerance make it ideal for constructing the biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1]

This compound is a specialized reagent that offers two key strategic advantages in molecular design:

-

Fluorine Substitution : The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, increase its bioavailability by modulating lipophilicity, and fine-tune its binding affinity to target proteins.[1]

-

Ortho-Ethoxymethyl Group : This substitution provides a steric and electronic handle to influence the molecule's conformation and can serve as a potential hydrogen bond acceptor or a point for further chemical modification.

This guide focuses on the practical application of this reagent, moving beyond simple recitation of facts to explain the causality behind its effective use.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms in this compound dictates its reactivity and handling requirements.

Molecular Structure Diagram

The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the para-position (position 4), and an ethoxymethyl group [-CH₂OCH₂CH₃] at the ortho-position (position 2) relative to the boronic acid.

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this reagent.

| Property | Value | Reference |

| CAS Number | 1704063-87-5 | [2] |

| Molecular Formula | C₉H₁₂BFO₃ | [2] |

| Molecular Weight | 198.00 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | Store at room temperature or under refrigerated conditions (0-8 °C) in a cool, dry place. | [3][4][5] |

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

This section provides a detailed, validated workflow for the coupling of this compound with a generic aryl bromide. The causality behind each step is explained to ensure robust and reproducible results.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] The catalytic cycle involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust workup to ensure purity and identity of the final product.

Materials & Reagents:

| Reagent | Purpose | Molar Equiv. |

| Aryl Bromide (Ar-Br) | Electrophilic Partner | 1.0 |

| This compound | Nucleophilic Partner | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | Boronic Acid Activation | 2.0 - 3.0 |

| Solvent (e.g., 1,4-Dioxane/Water, 4:1) | Reaction Medium | - |

| Nitrogen or Argon Gas | Inert Atmosphere | - |

Step-by-Step Methodology:

-

Vessel Preparation (Causality: Catalyst Protection):

-

Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser.

-

Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat three times.

-

Rationale: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic efficiency and reproducibility.

-

-

Reagent Addition (Causality: Stoichiometry and Activation):

-

To the flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.).

-

Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential homo-coupling or degradation. The base is essential for converting the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8]

-

-

Solvent Addition and Degassing (Causality: Oxygen Removal):

-

Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

-

Degas the resulting mixture by bubbling inert gas through it for 15-20 minutes.

-

Rationale: While the flask is under an inert atmosphere, solvents can contain significant amounts of dissolved oxygen. This final degassing step is a crucial measure to protect the catalyst throughout the reaction. The aqueous portion of the solvent helps dissolve the inorganic base.

-

-

Reaction Execution and Monitoring (Causality: Validation of Completion):

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

-

Rationale: Monitoring is the core of a self-validating protocol. It prevents premature workup of an incomplete reaction or unnecessary heating which could lead to side-product formation. The reaction is complete upon full consumption of the limiting reagent (typically the aryl bromide).

-

-

Workup and Extraction (Causality: Product Isolation):

-

Cool the reaction mixture to room temperature.

-

Dilute with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities, providing a crude product for purification.

-

-

Purification and Characterization (Causality: Purity and Identity Confirmation):

-

Purify the crude residue via flash column chromatography on silica gel.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Rationale: This final step validates the success of the synthesis. Spectroscopic analysis provides unambiguous proof of the product's identity, confirming the formation of the desired C-C bond.

-

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound and related boronic acids are classified as irritants.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[4][10]

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4][9][10] Avoid breathing dust.[9]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water.[4][10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][9][10]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4][9][10]

-

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10]

Conclusion

This compound is a valuable and strategic building block for synthetic and medicinal chemists. Its utility is maximized through a deep understanding of not just how to use it, but why each step in a procedure like the Suzuki-Miyaura coupling is critical. By employing robust, self-validating protocols grounded in mechanistic principles, researchers can leverage the unique properties of this reagent to accelerate the discovery and development of novel chemical entities.

References

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]

- Vertex AI Search. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aksci.com [aksci.com]

- 5. chemscene.com [chemscene.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry and materials science, demands rigorous structural elucidation to ensure its purity, stability, and reactivity in downstream applications. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. The protocols and interpretations presented herein are grounded in established scientific principles and validated methodologies, offering a robust framework for researchers.

The molecular structure of this compound, with its unique combination of a boronic acid moiety, a fluoro substituent, and an ethoxymethyl group on the phenyl ring, gives rise to a distinct set of spectroscopic data. Understanding these data is paramount for confirming the identity and purity of the compound and for predicting its behavior in chemical reactions. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the comprehensive analysis of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons, such as those of the boronic acid hydroxyl groups.[1]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, ethoxymethyl, and boronic acid protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| Aromatic H (H-3) | ~7.6-7.8 | dd | JH-F ≈ 8-10, JH-H ≈ 2-3 | 1H | Located ortho to the boronic acid group, this proton is deshielded. It will show coupling to the adjacent fluorine and the meta proton. |

| Aromatic H (H-5) | ~7.0-7.2 | dd | JH-F ≈ 8-10, JH-H ≈ 8-9 | 1H | Situated ortho to the fluorine atom, this proton will exhibit coupling to the fluorine and the adjacent ortho proton. |

| Aromatic H (H-6) | ~7.4-7.6 | d | JH-H ≈ 8-9 | 1H | Positioned between the boronic acid and ethoxymethyl groups, this proton is coupled to the adjacent proton at H-5. |

| -OCH₂CH₃ | ~4.5-4.7 | s | - | 2H | The methylene protons of the ethoxymethyl group are adjacent to an oxygen atom, causing a downfield shift. The signal is expected to be a singlet. |

| -OCH₂CH ₃ | ~3.5-3.7 | q | JH-H ≈ 7 | 2H | The methylene protons of the ethyl group are coupled to the adjacent methyl protons, resulting in a quartet.[2] |

| -OCH₂CH ₃ | ~1.2-1.4 | t | JH-H ≈ 7 | 3H | The terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons, appearing as a triplet.[2] |

| B(OH)₂ | ~5.0-8.0 | br s | - | 2H | The chemical shift of the boronic acid protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The peak is often broad.[1] |

Workflow for ¹H NMR Analysis

Caption: Plausible fragmentation pathways in ESI-MS.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or in solution.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

Expected IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (boronic acid) | 3200-3600 | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. [3][4] |

| C-H stretch (aromatic) | 3000-3100 | Medium | Typical for C-H bonds on a phenyl ring. |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Corresponds to the C-H bonds of the ethoxymethyl group. |

| C=C stretch (aromatic) | 1600-1620, 1450-1500 | Medium-Strong | Characteristic skeletal vibrations of the phenyl ring. |

| B-O stretch | 1330-1380 | Strong | A strong absorption band characteristic of the boron-oxygen bond in boronic acids. [4] |

| C-O stretch (ether) | 1050-1150 | Strong | Arises from the C-O bond of the ethoxymethyl group. |

| C-F stretch | 1200-1250 | Strong | A strong absorption band indicating the presence of the carbon-fluorine bond. |

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, mass spectrometry, and infrared spectroscopy, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of these techniques allows for an unambiguous assignment of all atoms and functional groups within the molecule. This in-depth technical guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important chemical entity, ensuring the integrity of their research and the quality of their downstream applications.

References

- Sporzyński, A., Adamczyk-Woźniak, A., & Gierczyk, B. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(10), 965-972.

- da Silva, G. F. R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4056.

- Varnum, S. M., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4032-4040.

- Gualco, G., et al. (2013). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 11(43), 7469-7473.

- Santucci, A., & Gilman, H. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 35(8), 879-884.

- Taylor, R. C., & Cluff, C. L. (1958). Infrared Spectra of Phenylboronic Acid (Normal and Deuterated) and Diphenyl Phenylboronate. Journal of the American Chemical Society, 80(1), 133-135.

- Gierczyk, B., et al. (2020). ¹³C-NMR chemical shifts (ppm) in acetone-d₆, multiplicity and detected coupling constants in spectra of 1-3.

- Silla, E., et al. (2011). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 7, 1348-1356.

- Varnum, S. M., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed.

- Cuma, M., & Zurek, E. (2008). Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. The Journal of Chemical Physics, 128(12), 124508.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Wang, Y., et al. (2013). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.

- Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 13C NMR spectrum.

- James, T. D., & Phillips, M. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Cuma, M., & Zurek, E. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.

- Chaykovski, M. M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chaykovski, M. M., et al. (2022).

- The Royal Society of Chemistry. (2012).

- Liu, R., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3035-3042.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table.

- SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts.

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.

- University of Wisconsin-Madison. (n.d.). NMR Protocols.

- Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(8), 2465-2471.

- Wikipedia. (n.d.).

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- James, T. D., & Phillips, M. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed.

- Chemistry LibreTexts. (2023).

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

- Reddit. (2023). Tips for when doing boron-NMR analysis of boron-containing compounds?

Sources

An In-Depth Technical Guide to the Solubility Parameters of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Introduction

In the landscape of pharmaceutical development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of formulation science. The seemingly simple question, "Will it dissolve?" belies a complex interplay of intermolecular forces that dictates everything from bioavailability to processability. For a novel compound like (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, a thorough characterization of its solubility parameters is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential.

This guide provides a comprehensive framework for determining, interpreting, and applying the solubility parameters of this compound. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies for characterizing this molecule's behavior. The protocols and insights presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can proceed with a high degree of confidence.

Theoretical Framework: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but modern drug development demands a more quantitative approach. Solubility parameters provide a numerical value to the cohesive energy density of a substance, offering a powerful tool for predicting miscibility.[1][2][3]

The Hildebrand Solubility Parameter (δ)

The simplest model is the Hildebrand solubility parameter, which represents the total cohesive energy density of a material.[1][2] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a molar volume of the liquid, overcoming all intermolecular forces.[2][3][4]

Equation 1: Hildebrand Solubility Parameter δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

-

ΔHᵥ = Enthalpy of vaporization

-

R = Ideal gas constant

-

T = Temperature in Kelvin

-

Vₘ = Molar volume

Substances with similar Hildebrand solubility parameters are likely to be miscible.[2][5]

Hansen Solubility Parameters (HSP)

For complex pharmaceutical molecules like this compound, which possess a variety of functional groups, the single-value Hildebrand parameter is often insufficient. Hansen solubility parameters (HSP) refine this concept by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7]

Equation 2: Hansen Solubility Parameter Relationship δₜ² = δD² + δP² + δH²

These three parameters define a point in three-dimensional "Hansen space."[8][9] The principle is that solvents with HSP values that lie within a "solubility sphere" around the solute's HSP value will dissolve that solute.[7][8] The distance (Ra) between the solute and a solvent in Hansen space is a key metric for predicting solubility.[6][9]

Experimental Determination of Hansen Solubility Parameters

While theoretical predictions are valuable, experimental determination of HSP provides the most accurate and reliable data.[8][9] The most common method involves solubility testing in a range of well-characterized solvents.[10]

The Solvent Sphere Method: A Validated Protocol

The objective is to identify a set of "good" solvents (in which the compound dissolves) and "bad" solvents (in which it does not). These data points are then used to define the Hansen solubility sphere for this compound.[8][11]

2.1.1 Materials and Equipment

-

This compound (API)

-

A diverse set of at least 20-30 solvents with known HSP values (see Table 1 for a suggested list)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV)

2.1.2 Experimental Workflow

The following protocol is designed to be compliant with Good Manufacturing Practices (GMP) and aligns with principles outlined in ICH Q2(R2) for analytical procedure validation.[12][13][14]

2.1.3 Detailed Step-by-Step Methodology

-

Preparation of Test Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The goal is to create a saturated solution with visible undissolved solid.[15]

-

Add a known volume of each selected solvent to the corresponding vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[16] It is advisable to take measurements at different time points to confirm that equilibrium has been reached.[16]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

-

-

Analysis:

-

Data Classification and Interpretation:

-

Based on the measured solubility, classify each solvent. A common threshold is to define a "good" solvent as one that dissolves more than a certain percentage (e.g., >1% w/v) of the solute.

-

Input the binary data (1 for good, 0 for bad) for each solvent into HSP software (e.g., HSPiP).[20][21]

-

The software will calculate the center of the solubility sphere (δD, δP, δH) and its radius (Rₐ).

-

Data Presentation

The results of the experimental determination should be summarized in a clear, tabular format.

Table 1: Example Solvent List and Data Template for HSP Determination

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Experimental Solubility (mg/mL) | Classification (Good/Bad) |

| n-Hexane | 14.9 | 0.0 | 0.0 | Experimental Data | 0 or 1 |

| Toluene | 18.0 | 1.4 | 2.0 | Experimental Data | 0 or 1 |

| Acetone | 15.5 | 10.4 | 7.0 | Experimental Data | 0 or 1 |

| Ethanol | 15.8 | 8.8 | 19.4 | Experimental Data | 0 or 1 |

| Methanol | 15.1 | 12.3 | 22.3 | Experimental Data | 0 or 1 |

| Water | 15.5 | 16.0 | 42.3 | Experimental Data | 0 or 1 |

| ... (additional solvents) |

Computational Prediction of Solubility Parameters

In the early stages of drug development, or when API availability is limited, computational methods provide a rapid and cost-effective means of estimating solubility parameters.[22] These methods are based on the molecular structure of the compound.

Group Contribution Methods

Group contribution methods are the most widely used predictive tools.[1][23] They operate on the principle that each functional group within a molecule contributes a specific value to its overall solubility parameter. Several well-established methods exist:

-

Fedors Method: This method estimates both the cohesive energy and the molar volume from group contributions, allowing for the calculation of the Hildebrand solubility parameter.[24][25][26][27][28]

-

Van Krevelen and Hoftyzer Method: This approach provides group contributions for the individual Hansen parameters (δD, δP, and δH), offering a more detailed prediction.[27][29][30][31]

-

Stefanis-Panayiotou Method: A more recent and refined group-contribution method for predicting Hansen parameters for a wide range of organic compounds.[32][33]

3.1.1 Predictive Workflow

Molecular Dynamics (MD) Simulations

For the highest level of theoretical accuracy, molecular dynamics simulations can be employed.[22][34] MD simulations model the interactions of the solute with a virtual solvent box at the atomic level. By calculating the cohesive energy density from the simulation, the solubility parameters can be derived.[5][22][35][36][37] This method is computationally intensive but provides deep insights into the molecular interactions governing solubility.[22][34]

Application in Drug Development

The determined solubility parameters for this compound are not just data points; they are predictive tools that guide critical development decisions.

-

Solvent Selection: The HSP values allow for the rational selection of solvents for synthesis, purification, and formulation, minimizing trial-and-error experimentation.[38]

-

Excipient Compatibility: Predicting the miscibility of the API with polymers and other excipients is crucial for developing stable amorphous solid dispersions or other advanced dosage forms.[27][38]

-

Understanding Drug-Container Interactions: HSP can help predict the likelihood of the API interacting with or leaching from packaging materials.[38]

Conclusion

A comprehensive understanding of the solubility parameters of this compound is indispensable for its successful development from a candidate molecule to a viable drug product. By integrating robust experimental methodologies with powerful computational predictions, researchers can navigate the complexities of formulation with greater efficiency and scientific rigor. The frameworks provided in this guide serve as a validated pathway to generating the critical data needed to make informed, data-driven decisions throughout the drug development lifecycle.

References

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. Retrieved from [Link]

- Gupta, J., Nunes, C., & Jonnalagadda, S. (2011). Prediction of solubility parameters and miscibility of pharmaceutical compounds by molecular dynamics simulations. Journal of Physical Chemistry B, 115(8), 2012-2020.

- Jämbeck, J. P., & Lyubartsev, A. P. (2012). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. Expert Opinion on Drug Delivery, 9(9), 1147-1161.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Paluch, P., & Markowski, M. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(8), 4647–4656.

-

OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Retrieved from [Link]

-

True Geometry. (n.d.). Hildebrand's solubility parameter. True Geometry's Blog. Retrieved from [Link]

- Schoff, C. K. (2016). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Taylor & Francis. (n.d.). Hildebrand solubility parameter – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering and Science, 14(2), 147-154.

-

Matlantis. (2024). Calculation of Hildebrand solubility parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated solubility parameters using van Krevelen's method. Retrieved from [Link]

- Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9476-9481.

- Follain, N., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 1845-1855.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

The Journal of Chemical Physics. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved from [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Computational Approach for Rapidly Predicting Temperature- Dependent Polymer Solubilities using Molecular-Scale Models. Retrieved from [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Dissolution testing and good manufacturing practices. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Wikipedia. (n.d.). Good manufacturing practice. Retrieved from [Link]

-

Spectroscopy Online. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

Eurofins USA. (2024). Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Selection of appropriate dapsone and poly(1-vinylpyrrolidone-co-vinyl acetate) ratios for the preparation of amorphous solid dispersions. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Fedors, R.F. (1974) A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids. Polymer Engineering & Science, 14, 147-154. Retrieved from [Link]

-

PubMed. (n.d.). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Determination and Evaluation of Solubility Parameter of Satranidazole Using Dioxane-Water System. Retrieved from [Link]

-

ACS Publications. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]

-

Grokipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

NASA Technical Reports Server. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Retrieved from [Link]

Sources

- 1. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 2. blog.truegeometry.com [blog.truegeometry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. matlantis.com [matlantis.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. paint.org [paint.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kinampark.com [kinampark.com]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Good manufacturing practice - Wikipedia [en.wikipedia.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. who.int [who.int]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 22. Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kinampark.com [kinampark.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. ntrs.nasa.gov [ntrs.nasa.gov]

- 26. Determination and Evaluation of Solubility Parameter of Satranidazole Using Dioxane-Water System - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Selection of appropriate dapsone and poly(1-vinylpyrrolidone-co-vinyl acetate) ratios for the preparation of amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fedors, R.F. (1974) A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids. Polymer Engineering & Science, 14, 147-154. - References - Scientific Research Publishing [scirp.org]

- 29. researchgate.net [researchgate.net]

- 30. Van Krevelen's solubility parameters: Significance and symbolism [wisdomlib.org]

- 31. mdpi.com [mdpi.com]

- 32. kinampark.com [kinampark.com]

- 33. semanticscholar.org [semanticscholar.org]

- 34. semanticscholar.org [semanticscholar.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. pubs.aip.org [pubs.aip.org]

- 37. osti.gov [osti.gov]

- 38. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

An In-depth Technical Guide on the Discovery and History of Fluorinated Phenylboronic Acids

<Step_2>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into phenylboronic acid scaffolds has profoundly influenced medicinal chemistry, materials science, and organic synthesis. The unique electronic properties of fluorine, such as its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a hydrogen bond acceptor, significantly modify the chemical and biological characteristics of the parent molecule.[1][2] This guide provides a comprehensive overview of the historical development of fluorinated phenylboronic acids, from the foundational discoveries in organofluorine and organoboron chemistry to the evolution of synthetic methodologies and their ever-expanding applications. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the impact of fluorination on molecular properties and function.

Foundational Pillars: The Dawn of Organofluorine and Organoboron Chemistry

The story of fluorinated phenylboronic acids is built upon two parallel historical narratives: the challenging isolation and handling of elemental fluorine and the discovery of the versatile boronic acid functional group.

The Taming of Fluorine: A Historical Perspective

The journey of organofluorine chemistry was fraught with difficulty due to the extreme reactivity of elemental fluorine.[3] While mineral fluorides were used as fluxes as early as the 16th century, it was not until 1771 that Carl Wilhelm Scheele characterized hydrofluoric acid.[3] The elemental form of fluorine was finally isolated in 1886 by Henri Moissan through the electrolysis of potassium hydrogen difluoride in hydrogen fluoride, a feat that earned him the Nobel Prize in 1906.[3][4]

The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[3] A significant step towards aryl fluorides was the development of diazotization-fluorination reactions, first reported by Schmitt et al. in 1870.[3] This laid the groundwork for the renowned Balz-Schiemann reaction in 1927, which for a long time remained a cornerstone for accessing fluoroarenes.[5] The field of organofluorine chemistry remained relatively niche until its dramatic expansion during World War II, driven by the need for new materials.[6][7]

The Emergence of Boronic Acids

The first isolation of a boronic acid was achieved by Edward Frankland in 1860 with the synthesis of ethylboronic acid.[8] Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acids capable of forming reversible covalent complexes with diols, a property that would later become central to their application as sensors.[8][9] For decades, their synthetic utility was recognized but not fully exploited. This changed dramatically with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed in the late 1970s and early 1980s, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds using boronic acids as key building blocks.[9][10] This discovery, recognized with the 2010 Nobel Prize in Chemistry, catapulted boronic acids to the forefront of synthetic chemistry.

The Convergence: Synthesis of Fluorinated Phenylboronic Acids

The marriage of organofluorine and organoboron chemistry gave rise to fluorinated phenylboronic acids. The initial synthetic routes were extensions of established methods for preparing non-fluorinated analogs, often starting from a pre-fluorinated aromatic ring.

Classical Synthetic Approaches

The most common early strategies involved the generation of an organometallic intermediate from a fluoroaryl halide, followed by quenching with a trialkyl borate ester.

-

Grignard-based Routes: The reaction of a fluorinated arylmagnesium halide (a Grignard reagent) with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, is a traditional and still widely used method. The choice of the borate ester can influence reaction efficiency and ease of purification.

-

Organolithium-based Routes: For substrates incompatible with Grignard reagent formation or when higher reactivity is needed, ortho-lithiation or halogen-metal exchange can be employed to generate a fluoroaryllithium species. This is then reacted with a borate ester. This method requires cryogenic temperatures (-78 °C) to control the high reactivity of the organolithium intermediate.

The logical flow for these classical syntheses is depicted below:

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (2-(Ethoxymethyl)-4-fluorophenyl)boronic Acid

An In-depth Technical Guide:

Abstract

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a specialized organic reagent that stands at the intersection of medicinal chemistry and materials science. As a trifunctional building block, it incorporates a reactive boronic acid moiety, a metabolically significant fluorine atom, and an ethoxymethyl group that modulates steric and electronic properties. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed analytical methodologies for its characterization, and field-proven protocols for its handling, storage, and application. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective use in demanding synthetic applications, particularly in the construction of novel pharmaceutical intermediates and complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile pathway for the formation of carbon-carbon bonds, which is a critical step in the synthesis of countless complex molecules.[1] The value of these reagents is further amplified by their general stability, low toxicity, and commercial availability.[1]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing bioavailability through modulated lipophilicity, and fine-tuning binding affinity to biological targets.[2]

This compound emerges as a highly valuable synthon by combining these features. It offers a pre-functionalized aromatic ring, ready for elaboration via its boronic acid group, while the fluorine and ethoxymethyl substituents provide chemists with powerful levers to control the properties of the final compound. This makes it an attractive intermediate for creating diverse molecular scaffolds in drug discovery programs.[2][3]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its successful application in synthesis, informing choices on reaction solvents, purification methods, and storage protocols.

2.1. Compound Identification and Key Properties

The fundamental identifiers and known physical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1704063-87-5 | [4] |

| Molecular Formula | C₉H₁₂BFO₃ | [4] |

| Molecular Weight | 198.00 g/mol | [4] |

| Appearance | White to off-white crystalline powder | (Typical for arylboronic acids)[5] |

| Purity | ≥98% | [4] |

| Storage Condition | 2-8°C, under inert atmosphere | [4][6] |

2.2. Comparative Physicochemical Data

While comprehensive experimental data for melting point, boiling point, and solubility of the title compound are not extensively published, we can infer likely characteristics by comparing it to the well-characterized and structurally related 4-Fluorophenylboronic acid .

| Property | This compound | 4-Fluorophenylboronic acid | Source (for 4-FPBA) |

| CAS Number | 1704063-87-5 | 1765-93-1 | [7][8] |

| Molecular Weight | 198.00 g/mol | 139.92 g/mol | [7][8] |

| Melting Point | Data not available | 263-265 °C | [7][8] |

| Boiling Point | Data not available | 258.4 °C at 760 mmHg | [7] |

| Solubility | Data not available | Soluble in methanol, THF, DMSO | (General knowledge) |

| pKa | Data not available | ~8.8 (in water) | (Typical for arylboronic acids) |

Expert Insight: The presence of the ethoxymethyl group at the ortho position introduces steric bulk and increases the molecule's lipophilicity compared to 4-fluorophenylboronic acid. This substitution is expected to disrupt the crystal lattice packing, likely resulting in a lower melting point. The increased organic character may also enhance its solubility in less polar organic solvents like dichloromethane and ethyl acetate.

Spectroscopic and Analytical Characterization